Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate
Description
Systematic Nomenclature and Structural Identification
This compound possesses a precisely defined molecular structure that requires careful nomenclature to accurately convey its chemical identity. The compound is officially registered under Chemical Abstracts Service number 1381944-21-3 and carries the molecular descriptor MFCD22375067 in chemical databases. The systematic International Union of Pure and Applied Chemistry name for this compound is dimethyl 3'-chloro-5-fluoro[1,1'-biphenyl]-3,4'-dicarboxylate, reflecting the specific positioning of substituents on the biphenyl framework.
The molecular formula C16H12ClFO4 indicates a complex organic structure with a molecular weight of 322.72 grams per mole. The compound features two benzene rings connected by a single carbon-carbon bond, characteristic of the biphenyl structural motif. The substitution pattern includes a chlorine atom at the 3-position of one ring, a fluorine atom at the 3'-position of the adjacent ring, and methyl carboxylate groups at the 4 and 5' positions respectively. This specific arrangement creates an asymmetric molecule with distinct electronic properties influenced by the electron-withdrawing nature of both halogen substituents and the ester functional groups.
Table 1: Chemical Identifiers and Properties
The structural complexity of this compound necessitates sophisticated analytical techniques for complete characterization. The Standard International Chemical Identifier key UUJJKQKQZMESAZ-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and computational chemistry applications. The compound's Simplified Molecular Input Line Entry System notation COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)F)C(=O)OC)Cl precisely describes the connectivity of all atoms within the molecular structure.
Historical Context in Biphenyl Dicarboxylate Research
The development of biphenyl dicarboxylate chemistry traces its origins to the mid-20th century when researchers recognized the potential of these rigid aromatic frameworks for creating high-performance materials and pharmaceutical intermediates. The foundational work in biphenyl-4,4'-dicarboxylic acid synthesis emerged from industrial demands for heat-resistant polyesters and aramid resins, as documented in patents from the 1980s. Early synthetic approaches faced significant challenges, including the use of highly corrosive catalysts such as aluminum chloride and the need for expensive starting materials like magnesium in Grignard reactions.
The evolution of biphenyl dicarboxylate synthesis methodology reflects broader trends in organic chemistry toward more environmentally benign and cost-effective processes. Historical methods for preparing biphenyl-4,4'-dicarboxylic acid involved oxidation of 4,4'-diisopropylbiphenyl with molecular oxygen, representing a significant improvement over earlier approaches that relied on hypochlorite oxidation or dangerous solvents like carbon disulfide. These developments established the foundation for the sophisticated synthetic strategies now employed in preparing complex substituted biphenyl derivatives like this compound.
Research into hydroxy-functionalized biphenyl dicarboxylates has revealed their exceptional utility as building blocks for coordination polymers and metal-organic frameworks. Studies have demonstrated that biphenyl-dicarboxylate linkers can assume numerous coordination modes and remain stable under hydrothermal conditions. The investigation of 3,3'-dihydroxy-(1,1'-biphenyl)-4,4'-dicarboxylic acid and 4,4'-dihydroxy-(1,1'-biphenyl)-3,3'-dicarboxylic acid as positional isomers has provided insights into how subtle structural modifications can dramatically influence crystallization behavior and topological properties of resulting coordination compounds.
Table 2: Historical Biphenyl Dicarboxylate Synthesis Methods
The synthesis and study of biphenyl derivatives experienced renewed interest with the recognition of their potential in liquid-phase oxidation processes. Soviet researchers in the 1980s investigated the oxidation of 3,4-dimethylbiphenyl to produce biphenyl-3,4-dicarboxylic acid, establishing that the methyl group para to the benzene ring undergoes preferential oxidation. This research contributed to understanding the regioselectivity patterns that govern biphenyl functionalization and informed subsequent synthetic strategies for creating complex substituted derivatives.
Role in Contemporary Organofluorine Chemistry
This compound occupies a significant position within the rapidly expanding field of organofluorine chemistry, where the unique properties of carbon-fluorine bonds are exploited to create molecules with enhanced stability, bioactivity, and materials properties. The incorporation of fluorine atoms into organic molecules has become increasingly important due to fluorine's exceptional electronegativity, small size, and ability to form extremely strong carbon-fluorine bonds with energies approaching 480 kilojoules per mole. These characteristics contribute to the high thermal and chemical stability observed in fluorinated organic compounds.
The strategic placement of fluorine within the biphenyl framework of this compound exemplifies modern approaches to molecular design where specific substitution patterns are employed to fine-tune electronic properties. Organofluorine compounds have found widespread application in pharmaceutical development, with fluorinated molecules comprising a significant percentage of approved drugs due to their enhanced metabolic stability and improved pharmacokinetic properties. The presence of both fluorine and chlorine substituents in this compound creates opportunities for selective functionalization reactions that can be exploited in medicinal chemistry applications.
Recent advances in organofluorine chemistry have focused on developing new methods for introducing fluorine-containing groups into complex molecular frameworks. The emergence of organophotoredox-catalyzed defluorination processes has opened new avenues for accessing fluorinated molecules from readily available trifluoromethyl-containing precursors. These methodologies represent a paradigm shift from traditional electrophilic fluorination approaches toward more sustainable and selective transformation strategies. The development of fluorinated building blocks and their incorporation into biphenyl scaffolds continues to drive innovation in synthetic methodology.
Table 3: Carbon-Fluorine Bond Characteristics in Organofluorine Chemistry
The role of this compound in contemporary research extends beyond its utility as a synthetic intermediate to encompass its potential applications in materials science and catalysis. The rigid biphenyl framework combined with the electronic modulation provided by halogen substituents creates opportunities for incorporation into polymeric materials with tailored properties. Research into coordination polymers assembled from biphenyl-dicarboxylate linkers has demonstrated their utility in catalytic applications, particularly in carbon-carbon bond forming reactions such as the Henry reaction between aldehydes and nitroethane.
The compound's structural features align with current trends in organofluorine chemistry toward the development of fluorinated building blocks that can serve as versatile synthetic intermediates. The presence of methyl ester groups provides handles for further functionalization through hydrolysis, reduction, or coupling reactions, while the halogen substituents offer opportunities for cross-coupling reactions that can introduce additional complexity. This combination of reactive sites makes this compound a valuable tool for constructing more complex fluorinated molecules through established synthetic transformations.
Properties
IUPAC Name |
methyl 2-chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFO4/c1-21-15(19)11-5-10(6-12(18)7-11)9-3-4-13(14(17)8-9)16(20)22-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJJKQKQZMESAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)F)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743020 | |
| Record name | Dimethyl 3'-chloro-5-fluoro[1,1'-biphenyl]-3,4'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-21-3 | |
| Record name | Dimethyl 3'-chloro-5-fluoro[1,1'-biphenyl]-3,4'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate typically involves the following steps:
Biphenyl Derivation: Starting with biphenyl, the compound undergoes halogenation to introduce chlorine and fluorine atoms at the desired positions on the biphenyl ring.
Carboxylation: The halogenated biphenyl is then subjected to carboxylation reactions to introduce carboxylate ester groups.
Dimethylation: Finally, the carboxylate groups are esterified with methanol to produce the dimethyl ester form of the compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale halogenation and esterification reactions, often using catalysts to improve yield and selectivity. The process may also include purification steps to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce the carboxylate groups.
Substitution: Substitution reactions can introduce different functional groups or replace existing atoms on the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Hydrogenated or dehalogenated derivatives.
Substitution Products: Compounds with different functional groups or halogen atoms.
Scientific Research Applications
Synthetic Organic Chemistry
Role as an Intermediate:
Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. Its biphenyl structure facilitates cross-coupling reactions, essential for creating biaryl motifs commonly found in pharmaceuticals. The reactions typically yield biaryl compounds with high purity (often >95%), confirmed by Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) analyses.
Table 1: Synthesis Pathways
| Method | Description |
|---|---|
| Cross-Coupling Reactions | Utilizes the biphenyl structure for biaryl synthesis. |
| Amidation Reactions | Converts ester groups into amide linkages, enhancing drug bioactivity. |
Drug Development
Therapeutic Potential:
The compound is investigated as a precursor for synthesizing molecules with potential therapeutic effects, particularly in anti-inflammatory and anticancer applications. In vitro assays have shown promising biological activity, with IC50 values indicating effective potency against various cancer cell lines.
Case Study: Anti-inflammatory Effects
In a study using the carrageenan paw edema model, compounds derived from this compound demonstrated a significant reduction in inflammation markers, suggesting its potential use in managing inflammatory conditions.
Polymer Science
Polymeric Material Synthesis:
The compound is also explored for creating novel polymeric materials due to its rigid and planar structure, which contributes to thermal stability and mechanical strength. It can be polymerized with various diamines to form polyimides through a two-step process involving ring-opening polycondensation followed by cyclodehydration.
Table 2: Properties of Resulting Polymers
| Property | Value |
|---|---|
| Thermal Stability | Decomposition temperatures exceeding 500°C (TGA analysis) |
| Mechanical Strength | Enhanced due to rigid structure |
Analytical Chemistry
Standard for Chromatographic Methods:
this compound is utilized as a standard in chromatographic methods to develop and optimize analytical protocols for detecting structurally similar compounds in complex mixtures. Its unique halogen substitutions make it an excellent reference compound.
Mechanism of Action
The mechanism by which Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate and related dicarboxylate esters from the evidence:
Structural and Electronic Differences
- Substituent Effects : The chloro and fluoro groups in the target compound are electron-withdrawing, which may enhance the electrophilicity of the biphenyl core compared to electron-donating groups (e.g., NH₂ in or OCH₃ in ). This could influence reactivity in cross-coupling reactions or coordination with metal ions .
- For example, deviations from planarity due to steric effects are observed in difluorobiphenyl derivatives .
Physicochemical and Functional Properties
- Crystallinity : Biphenyl derivatives often form ordered crystal structures stabilized by intermolecular interactions (e.g., C-H···O, Cl···F in ). The chloro and fluoro substituents in the target compound may promote similar short contacts, influencing packing efficiency .
Biological Activity
Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate is a synthetic organic compound with a complex biphenyl structure that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in various fields, supported by recent research findings.
- Molecular Formula : C₁₆H₁₂ClF O₄
- Molecular Weight : 322.72 g/mol
- CAS Number : 1381944-21-3
This compound features a biphenyl backbone with chlorine and fluorine substituents, which enhance its chemical reactivity and potential interactions with biological systems.
This compound exhibits various biological activities through its interaction with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Binding : It may bind to specific receptors, influencing signaling pathways critical for cellular communication and growth.
Research indicates that its halogen substituents contribute to these interactions, enhancing its potency and selectivity against certain biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : HEK293 (human embryonic kidney), colon cancer cells.
- Inhibition Rates : The compound showed an IC50 value of approximately 0.74 µM in inhibiting DVL-GFP recruitment in HEK293 cells, indicating significant anticancer activity .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest it may reduce inflammation markers in treated cells, supporting its potential as a therapeutic agent for inflammatory diseases.
Applications in Drug Development
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for:
- Synthesis of Biaryl Compounds : The compound is utilized in cross-coupling reactions to create biaryl motifs commonly found in pharmaceuticals.
- Drug Candidate Development : It is being explored for incorporation into drug candidates targeting cancer and inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Dimethyl biphenyl-4,4'-dicarboxylate | Two carboxylic acid groups on biphenyl | Commonly used in polymer synthesis |
| 3-Chlorobiphenyl | Chlorine substitution on biphenyl | Known for environmental persistence |
| Dimethyl 4-fluorobiphenyl-4-carboxylate | Fluorine substitution on one ring | Exhibits distinct electronic properties |
This table illustrates how the presence of both chlorine and fluorine in this compound contributes to its unique reactivity and biological activity compared to other biphenyl derivatives.
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth at low concentrations. The mechanism was primarily linked to its ability to disrupt WNT signaling pathways by inhibiting DVL recruitment .
Case Study 2: Inflammatory Response Modulation
In an experimental model of inflammation, the compound reduced levels of pro-inflammatory cytokines when administered to cultured immune cells. This suggests its potential utility in treating conditions characterized by excessive inflammation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate, and how can reaction efficiency be validated?
- Methodological Answer : Start with halogenated biphenyl precursors and employ cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents. Validate via HPLC to monitor intermediate purity and NMR (¹H/¹³C) to confirm regioselectivity. Use Design of Experiments (DoE) to optimize parameters like catalyst loading and temperature, reducing trial iterations by 40-60% .
Q. How can researchers characterize the physicochemical properties (e.g., solubility, stability) of this compound under varying experimental conditions?
- Methodological Answer : Conduct stability assays using accelerated thermal degradation studies (40–80°C) and analyze degradation products via LC-MS . For solubility, employ phase-solubility diagrams in polar/non-polar solvents (e.g., DMSO, hexane) and correlate with Hansen solubility parameters .
Q. What spectroscopic techniques are most effective for structural elucidation, and how can conflicting spectral data be resolved?
- Methodological Answer : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals caused by fluorine and chlorine substituents. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline). For conflicting data, apply multivariate analysis to isolate artifacts from true structural features .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, reaction path searching) predict reaction pathways and regioselectivity for derivatives of this compound?
- Methodological Answer : Use density functional theory (DFT) to calculate activation energies for competing reaction pathways (e.g., chlorination vs. fluorination). Integrate with reaction path search algorithms (e.g., GRRM) to map intermediates and transition states. Validate predictions via kinetic isotope effect (KIE) studies .
Q. What strategies address contradictions in catalytic activity data during biphenyl dicarboxylate synthesis?
- Methodological Answer : Perform statistical significance testing (e.g., ANOVA) to identify outliers in catalytic datasets. Use in situ IR spectroscopy to monitor reaction progress and detect deactivation pathways (e.g., catalyst poisoning). Re-optimize using response surface methodology (RSM) to account for non-linear variable interactions .
Q. How can membrane separation technologies improve purification efficiency for this compound?
- Methodological Answer : Implement nanofiltration membranes with tailored pore sizes (1–5 kDa) to separate byproducts based on molecular weight. Optimize transmembrane pressure and solvent resistance using computational fluid dynamics (CFD) simulations. Compare yield/purity metrics against traditional column chromatography .
Q. What factorial design approaches are suitable for optimizing multi-step synthesis under resource constraints?
- Methodological Answer : Apply fractional factorial design (FFD) to screen critical variables (e.g., stoichiometry, solvent polarity) with minimal runs. Use central composite design (CCD) for non-linear optimization of temperature and reaction time. Validate robustness via desirability function analysis .
Data Contradiction and Validation
Q. How should researchers reconcile discrepancies between computational predictions and experimental yields?
- Methodological Answer : Re-examine computational models for overlooked steric/electronic effects (e.g., solvent interactions). Conduct sensitivity analysis on input parameters (e.g., dielectric constant) and correlate with experimental DoE results. Use Bayesian optimization to iteratively refine computational assumptions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
